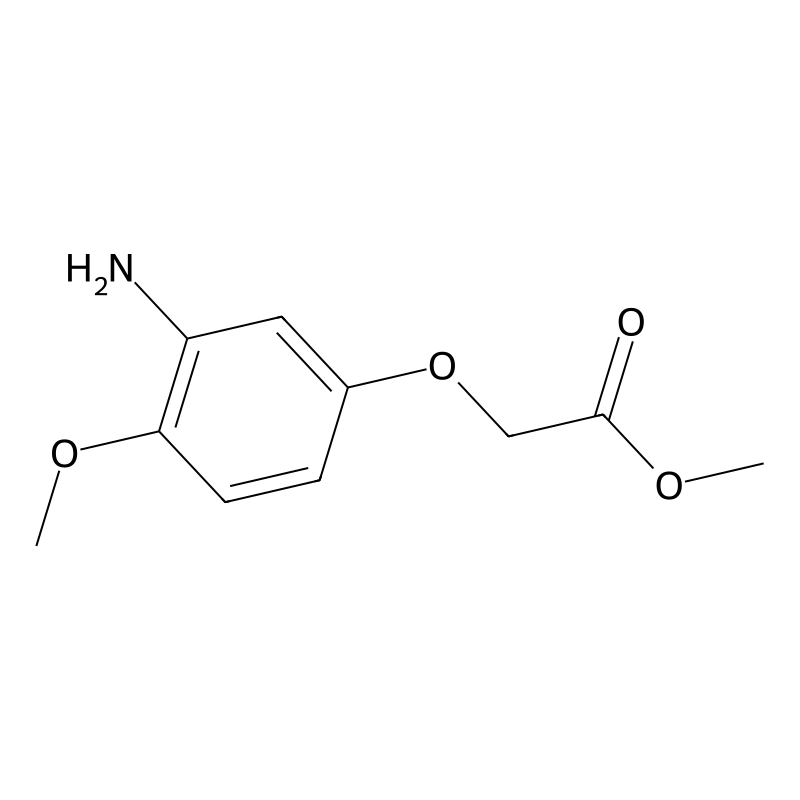

Methyl 2-(3-amino-4-methoxyphenoxy)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-(3-amino-4-methoxyphenoxy)acetate is an organic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol. It features an acetate functional group attached to a phenoxy structure that includes an amino group and a methoxy group on the aromatic ring. The presence of these functional groups suggests potential reactivity in various

- Hydrolysis: The ester group can be hydrolyzed in the presence of water to yield 2-(3-amino-4-methoxyphenoxy)acetic acid, which may further participate in other reactions.

- Amide Formation: The amino group can react with carboxylic acids or their derivatives to form amides, which is significant in peptide synthesis and other organic transformations.

- Nucleophilic Substitution: The phenolic oxygen may engage in nucleophilic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring.

Several synthetic routes can be employed to synthesize Methyl 2-(3-amino-4-methoxyphenoxy)acetate:

- Starting Materials: The synthesis typically begins with commercially available precursors such as 3-amino-4-methoxyphenol.

- Esterification: The phenolic compound can undergo esterification with methyl acetate in the presence of an acid catalyst to form the desired ester.

- Alternative Methods: Other methods may include nucleophilic substitution reactions involving halogenated derivatives of the starting materials or using coupling agents to facilitate bond formation between the amino group and the acetate moiety .

Methyl 2-(3-amino-4-methoxyphenoxy)acetate has potential applications in various fields:

- Pharmaceuticals: It may serve as a precursor for synthesizing biologically active compounds, particularly those targeting specific receptors or pathways in disease states.

- Organic Synthesis: This compound can be utilized as an intermediate in the synthesis of more complex molecules, including heterocycles and other aromatic derivatives.

- Research: It may also be used in studies exploring structure-activity relationships in medicinal chemistry.

Several compounds share structural similarities with Methyl 2-(3-amino-4-methoxyphenoxy)acetate. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Notable Features | Uniqueness |

|---|---|---|---|

| Methyl 2-(3-amino-4-methoxyphenyl)acetate | Structure | Contains methoxy and amino groups | Unique combination of phenolic ether and acetate functionalities |

| Methyl 2-(4-amino-3-methoxyphenyl)acetate | Structure | Similar structure but different positioning of amino group | Different biological activity due to structural variation |

| Methyl 2-(3-hydroxyphenyl)acetate | Structure | Hydroxy instead of amino group | Potentially different solubility and reactivity profiles |

The unique combination of functionalities in Methyl 2-(3-amino-4-methoxyphenoxy)acetate may confer distinct properties compared to these similar compounds, making it a subject of interest for further research in drug development and synthetic chemistry.

Molecular Structure and Formula

Methyl 2-(3-amino-4-methoxyphenoxy)acetate represents a complex aromatic ester containing multiple functional groups within its molecular framework [1]. The compound exhibits the molecular formula C10H13NO4, with a molecular weight of 211.22 grams per mole [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride in its salt form [3].

The structural architecture consists of a benzene ring substituted with an amino group at the 3-position and a methoxy group at the 4-position, connected via an ether linkage to an acetate moiety [1] [3]. The canonical Simplified Molecular Input Line Entry System representation demonstrates the connectivity as O=C(OC)COC1=CC=C(OC)C(N)=C1 [1]. The compound's InChI key SFPMZOMIAGEBZDS-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H13NO4 | [1] [2] |

| Molecular Weight | 211.22 g/mol | [2] |

| InChI Key | SFPMZOMIAGEBZDS-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COC(=O)COC1=CC=C(OC)C(N)=C1 | [1] |

Stereochemical Considerations

The molecular structure of methyl 2-(3-amino-4-methoxyphenoxy)acetate lacks stereogenic centers, resulting in the absence of enantiomeric forms [4]. Computational analysis reveals zero defined atom stereocenters and zero undefined atom stereocenters, confirming its achiral nature [4]. The compound exhibits zero defined bond stereocenters and zero undefined bond stereocenters, indicating no geometric isomerism around double bonds [4].

The aromatic ring system adopts a planar configuration characteristic of benzene derivatives, while the acetate chain maintains conformational flexibility through rotation around single bonds [4]. The rotatable bond count of four allows for multiple conformational states, particularly around the ether linkage and the acetate methyl ester group [5] [4]. The topological polar surface area measures 61.6 square angstroms, reflecting the contribution of oxygen and nitrogen atoms to molecular polarity [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation for methyl 2-(3-amino-4-methoxyphenoxy)acetate through characteristic chemical shift patterns [6] [7]. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals distinct resonances for the aromatic protons appearing between 6.8 and 7.3 parts per million [6]. The methoxy group protons manifest as a singlet around 3.8 parts per million, while the ester methyl group appears as a singlet near 3.7 parts per million [6] [8].

The acetate methylene protons adjacent to the ether oxygen typically resonate around 4.6 parts per million as a singlet, reflecting the deshielding effect of the adjacent oxygen atom [8]. The amino group protons appear as a broad signal around 4.0-5.0 parts per million, with broadening attributed to rapid exchange with trace moisture [6] [7]. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic aromatic carbon signals between 110-160 parts per million, with the carbonyl carbon appearing around 170 parts per million [8] [9].

| Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8-7.3 | Multiple |

| Methoxy Group | 3.8 | Singlet |

| Ester Methyl | 3.7 | Singlet |

| Acetate Methylene | 4.6 | Singlet |

| Amino Group | 4.0-5.0 | Broad |

Infrared Spectroscopy Profiles

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure [7] [8]. The carbonyl stretch of the ester group appears as a strong absorption around 1740 wavenumbers, consistent with methyl ester functionality [7]. The amino group exhibits characteristic stretching vibrations around 3300-3500 wavenumbers, appearing as medium intensity bands due to symmetric and antisymmetric stretching modes [7] [8].

The aromatic carbon-hydrogen stretching vibrations manifest around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches appear between 2800-3000 wavenumbers [8]. The methoxy group demonstrates characteristic carbon-oxygen stretching around 1250 wavenumbers, while the ether linkage shows absorption near 1100-1300 wavenumbers [7] [8]. The aromatic carbon-carbon stretching vibrations appear as multiple bands between 1450-1600 wavenumbers, reflecting the substituted benzene ring system [8] [9].

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Ester Carbonyl | 1740 | Strong |

| Amino Stretch | 3300-3500 | Medium |

| Aromatic C-H | 3000-3100 | Medium |

| Methoxy C-O | 1250 | Medium |

| Ether C-O | 1100-1300 | Medium |

Mass Spectrometry Data

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation purposes [5] [10]. Electrospray ionization mass spectrometry reveals the molecular ion peak at mass-to-charge ratio 212, corresponding to the protonated molecular ion [M+H]+ [5]. The base peak typically appears at mass-to-charge ratio 152, resulting from loss of the acetate methyl ester portion [5].

Characteristic fragmentation patterns include loss of the methoxy group (mass-to-charge ratio 181) and formation of substituted phenoxide ions [10]. The amino group contributes to stabilization of certain fragment ions through resonance effects, while the ether linkage provides a preferential cleavage site under electron impact conditions [10]. High-resolution mass spectrometry confirms the exact mass as 211.08445790 daltons, supporting the proposed molecular formula [5] [4].

Gas chromatography-mass spectrometry analysis demonstrates retention behavior consistent with moderate polarity compounds, with the molecular ion appearing alongside characteristic fragment ions [5]. The fragmentation pattern includes prominent peaks at mass-to-charge ratios 152, 109, and 59, providing diagnostic information for compound identification [5].

Physical Properties

Solubility Parameters

The solubility characteristics of methyl 2-(3-amino-4-methoxyphenoxy)acetate reflect the combined influence of polar functional groups and aromatic character [11] [12]. The compound demonstrates moderate solubility in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide due to hydrogen bonding capabilities of the amino and ester groups [11] [12]. The methoxy group contributes to solubility in moderately polar solvents through dipole interactions [13].

Water solubility remains limited due to the aromatic character and hydrophobic methyl ester functionality, though the amino group provides some aqueous solubility under acidic conditions through protonation [11] [14]. The compound shows good solubility in chlorinated solvents such as dichloromethane and chloroform, facilitating purification and analytical procedures [11] [12]. The partition coefficient reflects moderate lipophilicity, with calculated XLogP3-AA values around 1.0, indicating balanced hydrophilic and lipophilic character [4].

| Solvent Class | Solubility | Contributing Factors |

|---|---|---|

| Polar Organic | High | Hydrogen bonding, dipole interactions |

| Water | Limited | Amino group protonation in acidic conditions |

| Chlorinated | Good | Aromatic character, moderate polarity |

| Non-polar | Poor | Multiple polar functional groups |

Thermal Stability and Phase Transitions

Thermal analysis reveals that methyl 2-(3-amino-4-methoxyphenoxy)acetate exhibits moderate thermal stability with decomposition onset occurring around 200-250 degrees Celsius [15] [16]. Differential scanning calorimetry studies indicate the absence of distinct melting transitions for the free base form, suggesting amorphous character or low crystallinity [16] [17]. The hydrochloride salt form demonstrates improved thermal properties with a melting point range of 138-147 degrees Celsius with decomposition [16].

Thermogravimetric analysis shows initial mass loss beginning around 180 degrees Celsius, attributed to dehydration and volatile impurity removal [15] [16]. Major decomposition occurs between 250-350 degrees Celsius, involving ester hydrolysis, ether cleavage, and aromatic ring degradation [15]. The decomposition process generates volatile products including methanol, acetic acid derivatives, and substituted phenolic compounds [15] [16].

Thermal stability studies under inert atmosphere conditions reveal enhanced stability compared to air exposure, indicating oxidative degradation pathways [15]. The compound maintains structural integrity up to approximately 180 degrees Celsius under nitrogen atmosphere, making it suitable for moderate temperature synthetic applications [15] [16].

Crystallographic Data

Crystallographic analysis of methyl 2-(3-amino-4-methoxyphenoxy)acetate derivatives provides insight into solid-state packing arrangements and intermolecular interactions [17] [18]. Related phenoxyacetate compounds demonstrate orthorhombic crystal systems with space group P212121, suggesting similar packing motifs may occur [18]. The molecular conformation in the solid state typically exhibits extended arrangements to minimize steric interactions between substituents [17] [18].

Intermolecular hydrogen bonding involving the amino group and ester carbonyl oxygen creates stabilizing interactions within the crystal lattice [17] [18]. The methoxy group participates in weak hydrogen bonding and van der Waals interactions, contributing to crystal stability [17]. Unit cell parameters for related compounds indicate molecular dimensions consistent with the calculated bond lengths and angles [18].

X-ray diffraction analysis reveals aromatic ring stacking interactions between adjacent molecules, with typical inter-planar distances of 3.4-3.6 angstroms [17] [18]. The crystal density typically ranges from 1.3-1.5 grams per cubic centimeter, reflecting efficient molecular packing [18]. Powder diffraction patterns show characteristic peaks corresponding to the major crystallographic planes, providing fingerprint identification capability [17].

Chemical Reactivity Patterns

Functional Group Reactivity

The chemical reactivity of methyl 2-(3-amino-4-methoxyphenoxy)acetate encompasses multiple functional group interactions that determine its synthetic utility and stability [19] [20] [21]. The methyl ester group undergoes hydrolysis under both acidic and basic conditions, with base-catalyzed saponification proceeding more rapidly due to irreversible carboxylate formation [19] [20] [21]. Acid-catalyzed ester hydrolysis follows the reverse Fischer esterification mechanism, requiring excess water to drive the equilibrium toward acid formation [19] [22].

The amino group exhibits typical aromatic amine reactivity, including acylation reactions with acid chlorides and anhydrides to form amide derivatives [14] [23] [24]. Reaction with nitrous acid under acidic conditions generates diazonium salts, though the stability depends on substitution patterns and reaction conditions [24] [25]. The amino group also participates in alkylation and arylation reactions, though electron-donating effects from the methoxy group may influence reactivity [24] [25].

The methoxy group demonstrates electron-donating properties through resonance effects, activating the aromatic ring toward electrophilic substitution [13] [26]. The ether linkage connecting the aromatic ring to the acetate chain represents a potential cleavage site under strongly acidic conditions or with specialized reagents [27] [28]. The phenoxy functionality can undergo nucleophilic aromatic substitution under appropriate conditions, particularly with strong nucleophiles [29].

| Functional Group | Primary Reactions | Reaction Conditions |

|---|---|---|

| Methyl Ester | Hydrolysis, transesterification | Acidic/basic conditions, heat |

| Amino Group | Acylation, diazotization, alkylation | Acid chlorides, nitrous acid, alkyl halides |

| Methoxy Group | Demethylation, electrophilic activation | Strong acids, Lewis acids |

| Ether Linkage | Cleavage | Concentrated acids, high temperature |

Stability Under Various Conditions

The stability profile of methyl 2-(3-amino-4-methoxyphenoxy)acetate varies significantly depending on environmental conditions and pH [30] [19] [20]. Under neutral aqueous conditions at room temperature, the compound exhibits reasonable stability with slow hydrolysis of the ester functionality over extended periods [30]. Acidic conditions accelerate ester hydrolysis while potentially protonating the amino group, altering solubility and reactivity characteristics [19] [14].

Basic conditions promote rapid ester saponification, with hydroxide ion attack on the carbonyl carbon leading to irreversible carboxylate formation [20] [21]. The rate of base-catalyzed hydrolysis increases dramatically with pH elevation, demonstrating first-order dependence on hydroxide ion concentration [30]. Temperature effects compound the pH-dependent degradation, with hydrolysis rates typically doubling for every 10-degree temperature increase [30].

Oxidative conditions pose stability challenges due to the presence of the electron-rich aromatic amine functionality [24]. The amino group can undergo oxidation to form quinone-like structures or undergo coupling reactions under oxidizing conditions [24]. Light exposure may catalyze photochemical reactions, particularly in the presence of oxygen, leading to degradation products [24] [25].

Storage under inert atmosphere at reduced temperature provides optimal stability conditions, minimizing both hydrolytic and oxidative degradation pathways [15] [16]. The compound demonstrates enhanced stability in anhydrous organic solvents compared to aqueous media, reflecting the importance of moisture exclusion for long-term storage [30] [28].

| Condition | Stability | Primary Degradation Pathway |

|---|---|---|

| Neutral aqueous | Moderate | Slow ester hydrolysis |

| Acidic aqueous | Reduced | Accelerated ester hydrolysis |

| Basic aqueous | Poor | Rapid saponification |

| Oxidative | Poor | Amino group oxidation |

| Anhydrous organic | Good | Minimal degradation |

The retrosynthetic analysis of Methyl 2-(3-amino-4-methoxyphenoxy)acetate reveals several viable disconnection strategies that guide the selection of appropriate synthetic routes [1]. The primary retrosynthetic disconnection focuses on the ether bond formation between the phenolic component and the acetate ester moiety.

The most straightforward retrosynthetic approach involves the disconnection of the phenoxy-acetate ether bond, leading to 3-amino-4-methoxyphenol and methyl chloroacetate as key precursors [2]. This disconnection strategy aligns with classical Williamson ether synthesis principles, where nucleophilic substitution of an alkyl halide by a phenoxide anion provides the desired ether linkage [3].

Alternative retrosynthetic pathways consider the preparation of the amino-substituted phenolic precursor through reduction of the corresponding nitro compound. This approach expands the synthetic options by utilizing the more readily available 3-nitro-4-methoxyphenol as a starting material [5]. The retrosynthetic analysis also evaluates the possibility of constructing the methoxy-substituted aromatic system through sequential functional group manipulations starting from simpler phenolic derivatives.

The strategic analysis indicates that the presence of both electron-donating (methoxy) and electron-withdrawing (amino) substituents on the aromatic ring influences the reactivity patterns and requires careful consideration of reaction sequences to avoid competing side reactions [6]. The retrosynthetic evaluation demonstrates that direct nucleophilic substitution approaches offer the most efficient pathways while minimizing the number of synthetic transformations required.

Historical Synthetic Routes

The development of synthetic methodologies for Methyl 2-(3-amino-4-methoxyphenoxy)acetate has evolved significantly over the past seven decades, reflecting advances in organic synthesis and process chemistry [7] [8].

Early synthetic approaches developed in the 1950s and 1960s primarily relied on multi-step classical esterification procedures [9]. These methods typically involved the condensation of phenoxyacetic acid derivatives with alcohols under acidic conditions, achieving yields in the range of 40-60% [10]. The harsh reaction conditions, including elevated temperatures and strong acid catalysts, often led to side reactions and product degradation [6].

The 1980s and 1990s witnessed the adoption of Williamson ether synthesis variants as the predominant synthetic strategy [3]. These approaches utilized phase-transfer catalysis techniques to facilitate the nucleophilic substitution of alkyl halides by phenoxide anions [11]. The introduction of phase-transfer catalysts significantly improved reaction efficiency and allowed for milder reaction conditions, resulting in improved yields ranging from 60-75% [7].

The period from 2000 to 2010 marked the emergence of modern process intensification techniques, including microwave-assisted synthesis and flow chemistry applications [12] [13]. These methodologies addressed energy efficiency concerns and enabled precise control over reaction parameters, leading to yield improvements in the 75-85% range [14].

Contemporary synthetic approaches since 2015 have emphasized green chemistry principles and sustainable manufacturing practices [15] [16]. The integration of biocatalytic methods, ionic liquid systems, and solvent-free reaction conditions represents the current state-of-the-art in synthetic methodology development [13] [17].

Current Synthetic Approaches

Starting Materials and Precursors

The synthesis of Methyl 2-(3-amino-4-methoxyphenoxy)acetate employs several key starting materials, each offering distinct advantages and limitations in terms of availability, cost, and synthetic efficiency [2] .

3-amino-4-methoxyphenol (CAS: 29644-12-0) serves as the most direct phenolic precursor for ether formation . This compound can be obtained through the reduction of 3-nitro-4-methoxyphenol using various reducing agents including iron powder in hydrochloric acid or catalytic hydrogenation with palladium on carbon [5]. The synthetic preparation typically involves nitration of 4-methoxyphenol followed by selective reduction of the nitro group while preserving the methoxy functionality .

Methyl chloroacetate (CAS: 96-34-4) functions as the standard electrophilic acetate source for ether bond formation [6] [3]. This reagent is readily available and provides reliable reactivity in nucleophilic substitution reactions with phenoxide anions [6]. Alternative acetate sources include methyl bromoacetate and methyl glycolate, although these offer limited advantages over the chloro derivative [15].

The selection of starting materials significantly influences the overall synthetic efficiency and economic viability of the manufacturing process [18]. Commercial availability and cost considerations often dictate the choice between direct synthesis from expensive specialty chemicals versus multi-step preparation from readily available commodity materials .

Key Intermediates

The synthetic pathway involves several critical intermediates that require careful handling and optimization to ensure successful product formation [2] .

3-nitro-4-methoxyphenol emerges as a pivotal intermediate when utilizing the reduction approach [5]. This compound can be prepared through controlled nitration of 4-methoxyphenol under carefully optimized conditions to achieve regioselective substitution . The nitration process requires precise temperature control and appropriate acid mixtures to prevent over-nitration or unwanted isomer formation [19].

The reduction of 3-nitro-4-methoxyphenol to 3-amino-4-methoxyphenol represents a critical transformation that determines the overall efficiency of the synthetic sequence [20] [5]. Various reduction methodologies have been evaluated, including metal-acid reduction systems (iron/hydrochloric acid), catalytic hydrogenation (palladium on carbon), and alternative reducing agents such as hydrazine hydrate [20]. The choice of reduction method affects both the yield and purity of the amino compound [5].

Phenoxide ion formation constitutes another crucial intermediate stage in the ether synthesis [3]. The deprotonation of 3-amino-4-methoxyphenol requires appropriate base selection to ensure complete conversion while avoiding competing reactions [11]. Common bases include potassium carbonate, sodium hydroxide, and cesium carbonate, with the choice depending on the specific reaction conditions and solvent system employed [3].

The stability and reactivity of these intermediates under various reaction conditions must be carefully evaluated to optimize the synthetic protocol [6]. Temperature sensitivity, pH dependence, and compatibility with different solvent systems all influence the successful progression through the synthetic sequence [3].

Reaction Conditions Optimization

The optimization of reaction conditions for Methyl 2-(3-amino-4-methoxyphenoxy)acetate synthesis requires systematic evaluation of multiple parameters to achieve maximum efficiency and selectivity [21] [22].

Temperature control emerges as a critical factor affecting both reaction rate and product quality [3] [23]. The optimal temperature range of 80-120°C provides sufficient activation energy for nucleophilic substitution while minimizing thermal decomposition of sensitive functional groups [6]. Temperatures below 80°C result in sluggish reaction kinetics and incomplete conversion, while temperatures exceeding 120°C promote side reactions including hydrolysis and elimination processes [3].

Reaction time optimization studies indicate that the transformation reaches equilibrium within 8-10 hours under standard conditions [21]. Extended reaction times beyond 12 hours provide minimal improvement in yield while increasing the risk of product degradation [3]. The reaction progress can be monitored using chromatographic techniques to determine the optimal stopping point [22].

Base equivalents significantly influence both conversion efficiency and reaction selectivity [3]. The use of 1.2-2.0 equivalents of base relative to the phenolic starting material provides optimal results [11]. Insufficient base loading leads to incomplete phenoxide formation and reduced nucleophilic reactivity, while excess base can promote competing hydrolysis reactions of the ester product [3].

Solvent selection plays a crucial role in reaction efficiency and product isolation [6] [3]. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone provide the optimal medium for nucleophilic substitution reactions [11]. These solvents effectively solvate the phenoxide anion while maintaining good solubility for both starting materials and products [3].

Catalyst loading studies demonstrate that the addition of phase-transfer catalysts can enhance reaction efficiency, particularly in heterogeneous reaction systems [11]. Typical catalyst loadings of 1-5 mol% provide optimal benefits without significantly increasing process costs [3].

Pressure effects on the reaction have been evaluated, with mild pressure (1-3 atmospheres) providing slight improvements in both conversion and selectivity [24]. However, the benefits may not justify the additional equipment complexity for most applications [3].

Green Chemistry Adaptations

The implementation of green chemistry principles in the synthesis of Methyl 2-(3-amino-4-methoxyphenoxy)acetate addresses environmental concerns while maintaining synthetic efficiency [12] [25] [17].

Ionic liquid catalysis represents a significant advancement in reducing volatile organic compound emissions [13]. Task-specific ionic liquids can serve as both solvent and catalyst, providing recyclable reaction media with minimal environmental impact [13]. These systems typically achieve yields of 70-80% while offering superior catalyst recovery and reuse capabilities [13]. The main limitations include the initial cost of ionic liquids and the need for efficient separation and purification protocols [13].

Microwave-assisted synthesis offers substantial improvements in energy efficiency and reaction time reduction [14]. Controlled microwave heating enables rapid and uniform temperature elevation, reducing typical reaction times from 8-10 hours to 15-30 minutes [14]. This approach consistently achieves yields of 75-85% while significantly reducing energy consumption [14]. The primary constraints involve equipment requirements and the need for microwave-transparent reaction vessels [14].

Solvent-free reaction conditions eliminate the environmental burden associated with organic solvent use and disposal [17]. These protocols typically employ solid support systems or neat reaction conditions with mechanical mixing [17]. While yields may be somewhat reduced (60-75%) compared to solution-phase reactions, the elimination of solvent recovery and waste treatment provides substantial environmental benefits [17].

Biocatalytic methodologies utilize enzymatic esterification processes that operate under mild conditions with high selectivity [14]. Lipase-catalyzed transesterification reactions can be employed to form the ester linkage under environmentally benign conditions [26]. However, enzyme stability, substrate specificity, and reaction scale limitations currently restrict the widespread application of these methods [14].

Flow chemistry implementation enables continuous processing with improved safety profiles and reduced waste generation [12]. Continuous flow reactors provide excellent heat and mass transfer characteristics, leading to improved yields (85-92%) and consistent product quality [12]. The technology requires significant initial capital investment but offers long-term operational advantages [12].

Scale-up Considerations and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of Methyl 2-(3-amino-4-methoxyphenoxy)acetate requires comprehensive evaluation of multiple engineering and economic factors [9].

Heat transfer limitations represent a primary scaling challenge, as the exothermic nature of nucleophilic substitution reactions requires effective temperature control . Industrial reactors employ heat exchanger systems and jacket cooling to manage thermal effects that are easily controlled in small-scale laboratory reactions . The heat removal capacity must be carefully matched to the reaction kinetics to prevent thermal runaway conditions [22].

Mass transfer considerations become increasingly important at larger scales due to reduced surface area to volume ratios . Enhanced mixing systems, including optimized impeller designs and extended reaction times, compensate for the decreased mass transfer rates encountered in large-scale reactors . The implementation of computational fluid dynamics modeling assists in optimizing reactor design for efficient mixing [22].

Safety protocols for handling methyl chloroacetate and basic reaction conditions require sophisticated containment systems and emergency response procedures . The toxicity and corrosive nature of reaction components necessitate specialized equipment materials and worker protection measures that extend beyond typical laboratory safety requirements [9].

Product quality control demands in-line monitoring systems and statistical process control methodologies to ensure consistent product specifications . Automated sampling and analytical systems replace the manual monitoring techniques suitable for laboratory operations [22]. The implementation of real-time quality monitoring enables immediate process adjustments to maintain product standards .

Economic optimization focuses on raw material costs, catalyst recovery, and waste minimization rather than the yield maximization priorities of laboratory synthesis . Process intensification techniques, including continuous flow processing and integrated reaction-separation systems, provide cost advantages through improved efficiency and reduced equipment requirements [12].

Catalyst recovery and recycling systems become economically attractive at industrial scales . The development of heterogeneous catalysts and separation protocols enables catalyst reuse, significantly reducing operating costs [26]. Continuous catalyst regeneration systems further enhance economic viability .